molecular formula C21H20N2O2S B4520332 4-[2-(phenylthio)ethoxy]-N-(3-pyridinylmethyl)benzamide

4-[2-(phenylthio)ethoxy]-N-(3-pyridinylmethyl)benzamide

Cat. No.: B4520332
M. Wt: 364.5 g/mol
InChI Key: SFRRPXFPRRNYGU-UHFFFAOYSA-N
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Description

4-[2-(phenylthio)ethoxy]-N-(3-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C21H20N2O2S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.12454906 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Studies

  • Synthesis of Derivatives: Research has explored the synthesis of various derivatives of benzamide compounds, including those similar to "4-[2-(phenylthio)ethoxy]-N-(3-pyridinylmethyl)benzamide," to evaluate their structural properties and potential applications. Studies include the synthesis and antibacterial activity evaluation of antipyrine derivatives, highlighting the methodological advances in creating compounds with potential biomedical uses (Cunha et al., 2005).

Pharmacological Evaluations

  • Anticancer Activity

    A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and tested for their anticancer activity against various human cancer cell lines. The study demonstrated that modifications to the benzamide moiety could significantly enhance anticancer efficacy, suggesting the potential for developing targeted cancer therapies using similar compounds (Mohan et al., 2021).

  • Antiviral Activity

    Research into benzyl pyridinone derivatives, including compounds with structural similarities to "this compound," has shown promising antiviral activities, particularly as potent and selective non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. These findings suggest a potential pathway for developing new antiviral drugs based on modifying the core benzamide structure (Dollé et al., 2000).

Material Science Applications

  • Liquid Crystal Research: A novel liquid crystalline compound, p-phenylenediamine di 4-[2-(allyloxy ethoxy) benzamide], was synthesized and characterized, indicating the potential of benzamide derivatives in the development of new materials for electronic and optical applications (Qingjun, 2007).

Properties

IUPAC Name

4-(2-phenylsulfanylethoxy)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-21(23-16-17-5-4-12-22-15-17)18-8-10-19(11-9-18)25-13-14-26-20-6-2-1-3-7-20/h1-12,15H,13-14,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRRPXFPRRNYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCOC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.